molecular formula C8H8BrF3N2 B2738518 1-bromo-3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine CAS No. 1893038-96-4

1-bromo-3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine

Cat. No.: B2738518
CAS No.: 1893038-96-4
M. Wt: 269.065
InChI Key: NXCNRSZASQUUOD-UHFFFAOYSA-N
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Description

1-Bromo-3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine is a heterocyclic compound featuring a bromine atom and a trifluoromethyl group attached to an imidazo[1,5-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-bromo-3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine typically involves the following steps:

    Formation of the Imidazo[1,5-a]pyridine Core: This can be achieved through cyclization reactions involving pyridine derivatives and suitable reagents.

    Introduction of the Trifluoromethyl Group: This step often employs trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that facilitate the substitution reaction.

    Bromination: The final step involves the bromination of the imidazo[1,5-a]pyridine core, typically using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light.

Industrial Production Methods: Industrial-scale production may utilize continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can be substituted by various nucleophiles, leading to a wide range of derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.

    Coupling Reactions:

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products:

    Substituted Derivatives: Depending on the nucleophile used, various substituted imidazo[1,5-a]pyridines can be synthesized.

    Oxidized or Reduced Forms: Products of oxidation or reduction reactions, which may have different functional groups or altered electronic properties.

Scientific Research Applications

Chemistry: 1-Bromo-3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine is used as a building block in organic synthesis, enabling the creation of complex molecules for research and development.

Biology and Medicine: The compound’s unique structure makes it a candidate for drug discovery, particularly in the development of inhibitors or modulators targeting specific enzymes or receptors.

Industry: In materials science, it can be used to synthesize novel polymers or as a precursor for advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 1-bromo-3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine exerts its effects depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties.

Comparison with Similar Compounds

    1-Bromo-3-(trifluoromethyl)benzene: Similar in having a bromine and trifluoromethyl group but lacks the imidazo[1,5-a]pyridine core.

    3-Bromo-5-(trifluoromethyl)pyridine: Shares the trifluoromethyl and bromine substituents but differs in the core structure.

Uniqueness: 1-Bromo-3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine’s unique imidazo[1,5-a]pyridine core combined with the trifluoromethyl group provides distinct electronic and steric properties, making it valuable for specific applications in drug design and materials science.

Properties

IUPAC Name

1-bromo-3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrF3N2/c9-6-5-3-1-2-4-14(5)7(13-6)8(10,11)12/h1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXCNRSZASQUUOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(N=C2C(F)(F)F)Br)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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